N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline
Description
N-[(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline is a fluorinated aniline derivative featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The compound’s defining structural elements include:
- Ethenyl linker: The (E)-configured ethenyl bridge between the pyridine and aniline moieties, which introduces rigidity and planar geometry .
- 4-Fluoroaniline: A para-fluorinated aromatic amine, likely enhancing electronic properties and metabolic stability compared to non-fluorinated analogs.
- 3-Chloro-5-(trifluoromethyl)pyridine: A heterocyclic motif common in agrochemicals, contributing to bioactivity through hydrophobic and electron-withdrawing effects .
This compound is structurally related to the fungicide fluopyram but differs in its substitution pattern (ethenyl vs. ethyl linker) and terminal functional group (aniline vs. benzamide) .
Properties
IUPAC Name |
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4N2/c15-12-7-9(14(17,18)19)8-21-13(12)5-6-20-11-3-1-10(16)2-4-11/h1-8,20H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMKQXVAFRTGQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Ethenylation: The pyridine intermediate undergoes a Heck reaction with a suitable ethenylating agent to introduce the ethenyl group.
Coupling with Fluoroaniline: The final step involves a coupling reaction between the ethenylated pyridine and 4-fluoroaniline, often facilitated by palladium catalysts under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine sites, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of pyridine oxides.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Linker Flexibility and Geometry: The ethenyl group in the target compound imposes a planar, rigid structure compared to the flexible ethyl linker in fluopyram and ’s analog. This may influence binding to biological targets, such as fungal succinate dehydrogenase (SDH) in fluopyram’s case .
Terminal Functional Groups :
- 4-Fluoroaniline vs. Benzamide : The aniline group in the target compound lacks the amide moiety of fluopyram, which is critical for SDH inhibition. This suggests divergent mechanisms of action or metabolic roles (e.g., as a degradation product) .
- p-Tolyl () vs. 4-Fluoroaniline : Electron-donating methyl groups (p-tolyl) vs. electron-withdrawing fluorine may alter solubility and receptor affinity .
Heterocyclic Core :
Toxicity and Metabolic Fate
- Fluopyram : Linked to thyroid tumorigenesis in animal studies, likely due to bioaccumulation of metabolites like 2-(trifluoromethyl)benzamide .
- Target Compound : Grouped with fluopyram metabolites in residue assessments (), suggesting shared metabolic pathways. The 4-fluoroaniline moiety may resist oxidation compared to benzamide, altering toxicity profiles .
Biological Activity
N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H9ClF6N2
- CAS Number : 5707948
Its structure includes a pyridine ring with a trifluoromethyl group, which enhances lipophilicity and biological activity. The presence of the fluoroaniline moiety contributes to its reactivity and interaction with biological targets.
This compound exhibits several mechanisms of action relevant to its biological activity:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in disease processes, particularly in cancer and microbial infections.
- Receptor Binding : Molecular docking studies suggest that this compound can effectively bind to various receptor sites, including those involved in cell signaling pathways.
- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown:
- Cell Line Testing : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
Antimicrobial Activity
The compound also displays promising antimicrobial effects:
- Activity Against Bacteria and Fungi : It has been tested against several bacterial strains and fungi, showing significant inhibition rates.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Anticancer Research : A study found that derivatives with similar structures exhibited enhanced cytotoxicity against resistant cancer cell lines, indicating the potential for developing new therapies targeting multidrug-resistant tumors .
- Antimicrobial Studies : Research on nitroguanidine derivatives revealed their ability to inhibit key enzymes involved in bacterial resistance mechanisms, suggesting that this compound may share similar properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via palladium- or copper-catalyzed coupling reactions. For example, analogous structures (e.g., pyridine derivatives) were prepared using CuI, pyrrole-2-carboxylate, and KPO under argon, yielding 13% product . Optimizing stoichiometry (e.g., 1.1:1 molar ratio of aryl halide to amine) and using inert atmospheres (argon) improve yields. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. How can the stereochemical configuration (E/Z) of the ethenyl bridge be confirmed?
- Methodology : Use H NMR to analyze coupling constants () of the ethenyl protons. For the (E)-isomer, trans coupling constants typically range from 12–16 Hz. Complementary techniques like X-ray crystallography (as applied to structurally similar compounds ) or NOESY experiments can resolve ambiguities.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology : Combine HPLC (with UV detection at ~254 nm for aromatic systems) and LC-MS to assess purity and molecular weight. For structural confirmation, employ high-resolution FT-IR (to identify NH/CF stretches) and F NMR (to resolve trifluoromethyl signals at ~-60 ppm) .
Advanced Research Questions
Q. How do substituents on the pyridine and aniline rings influence biological activity or target selectivity?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 4-fluoroaniline with 4-chloro or 4-methoxy groups). Test activity against relevant targets (e.g., ion channels or enzymes) using electrophysiology or enzymatic assays. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in KCa2 channel modulators .
Q. What strategies mitigate contradictions in biological data (e.g., conflicting IC values across studies)?
- Methodology : Standardize assay conditions (pH, temperature, solvent/DMSO concentration) to minimize variability. Validate results using orthogonal assays (e.g., fluorescence-based vs. radioligand binding). Cross-reference with structurally related compounds, such as fluopyram (CAS 658066-35-4), which shares a 3-chloro-5-CF-pyridine moiety .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like cytochrome P450 enzymes. Use QSAR models to correlate logP and polar surface area with bioavailability. For instance, reducing logP by introducing polar groups (e.g., morpholine) may enhance solubility, as seen in patent applications .
Q. What are the environmental and toxicological implications of this compound’s persistence in aquatic systems?
- Methodology : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna or algal assays. Compare with analogs like fluopicolide (CAS 239110-15-7), which has high aquatic toxicity (CLH classification: D ). Mitigation strategies include introducing hydrolyzable ester groups .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
